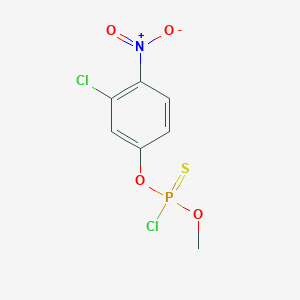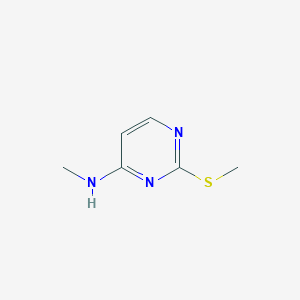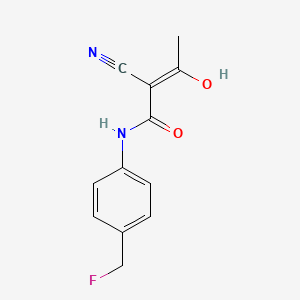
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN), a fluoromethyl group (–CH2F), and a hydroxybutenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide typically involves the reaction of 4-(fluoromethyl)aniline with cyanoacetic acid derivatives under controlled conditions. One common method includes:
Reaction with Cyanoacetic Acid: The 4-(fluoromethyl)aniline is reacted with cyanoacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the cyanoacetamide intermediate.
Hydroxybutenamide Formation: The intermediate is then subjected to further reaction with a suitable aldehyde or ketone to introduce the hydroxybutenamide moiety. This step often requires acidic or basic catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines under hydrogenation conditions.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 2-cyano-N-(4-(fluoromethyl)phenyl)-3-oxobut-2-enamide.
Reduction: Formation of 2-amino-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluoromethyl group can enhance lipophilicity, aiding in membrane permeability. The hydroxybutenamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-Cyano-N-(4-(methyl)phenyl)acetamide: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
2-Cyano-N-(4-(fluoromethyl)phenyl)-3-hydroxybut-2-enamide is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C12H11FN2O2 |
|---|---|
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
(Z)-2-cyano-N-[4-(fluoromethyl)phenyl]-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H11FN2O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,6H2,1H3,(H,15,17)/b11-8- |
InChI-Schlüssel |
HYUAOBRYSNIRDG-FLIBITNWSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)CF)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




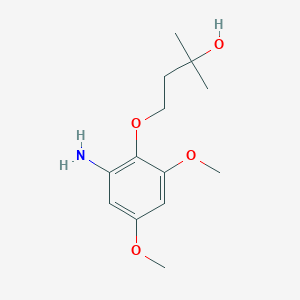
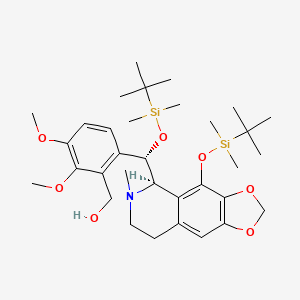
![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)
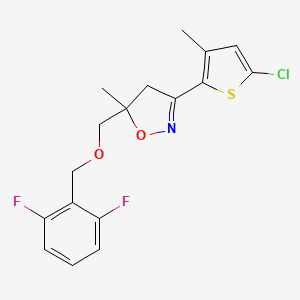

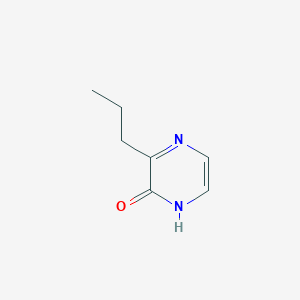
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B13845274.png)

![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)
